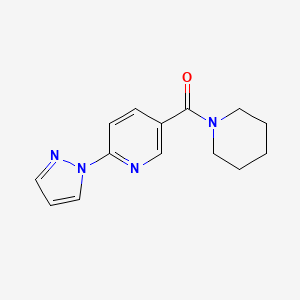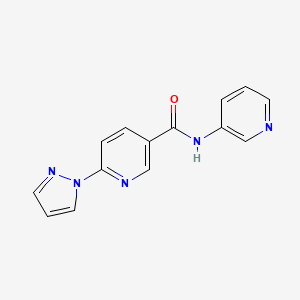
Diethyl1,3-Acetonedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a clear, colorless to pale yellow liquid that is slightly soluble in chloroform and ethyl acetate . This compound is widely used in organic synthesis due to its versatile reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 1,3-acetonedicarboxylate can be synthesized through the esterification of 1,3-acetonedicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, diethyl 1,3-acetonedicarboxylate is produced on a larger scale using similar esterification processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient production with high yields .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,3-acetonedicarboxylate undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aryl azides in the presence of sodium ethoxide to form 1,2,3-triazole derivatives.
Michael Addition: It participates in Michael addition reactions with electron-deficient alkenes.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds such as pyrazoles and quinolines.
Common Reagents and Conditions
Common reagents used in reactions with diethyl 1,3-acetonedicarboxylate include sodium ethoxide, N,N-dimethylformamide dimethyl acetal (DMFDMA), and various bases such as DMAP (4-dimethylaminopyridine) . Reaction conditions often involve heating and the use of solvents like ethanol.
Major Products Formed
The major products formed from reactions with diethyl 1,3-acetonedicarboxylate include:
1,2,3-Triazoles: Formed through condensation with aryl azides.
Fluorenone-Fused Coumarins: Synthesized via base-catalyzed reactions with 2-hydroxybenzylidene indenediones.
Pyrazoles and Quinolines: Resulting from cyclization reactions.
Scientific Research Applications
Diethyl 1,3-acetonedicarboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 1,3-acetonedicarboxylate involves its reactivity as a β-keto ester. It can undergo nucleophilic addition reactions due to the presence of the carbonyl groups, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific reactions and products formed.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1,3-acetonedicarboxylate: Similar in structure but with methyl ester groups instead of ethyl.
1,3-Acetonedicarboxylic Acid: The parent acid form of diethyl 1,3-acetonedicarboxylate.
Ethyl Acetoacetate: Another β-keto ester with similar reactivity but different applications.
Uniqueness
Diethyl 1,3-acetonedicarboxylate is unique due to its ability to form a wide range of heterocyclic compounds and its versatility in various synthetic applications. Its reactivity and stability make it a valuable compound in organic synthesis .
Properties
CAS No. |
105-50-5 |
|---|---|
Molecular Formula |
C12H13NO4S |
Molecular Weight |
0 |
Synonyms |
1,3-Acetonedicarboxylicaciddiethylester~Diethyl3-oxoglutarate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




